

# GPR91 (SUCNR1) as a Therapeutic Target in Diabetic Complications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | hGPR91 antagonist 3 |           |
| Cat. No.:            | B10771200           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

G protein-coupled receptor 91 (GPR91), also known as succinate receptor 1 (SUCNR1), has emerged as a critical signaling hub in the pathophysiology of diabetic complications. Under hyperglycemic and hypoxic conditions characteristic of diabetes, extracellular succinate levels rise, leading to the activation of GPR91. This initiates a cascade of downstream signaling events that contribute to the pathogenesis of diabetic nephropathy, retinopathy, and potentially cardiomyopathy and neuropathy. This technical guide provides an in-depth overview of the role of GPR91 in these complications, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to support further research and drug development in this area.

### The Succinate-GPR91 Axis in Diabetes

Under normal physiological conditions, succinate is an intermediate of the mitochondrial tricarboxylic acid (TCA) cycle. However, in the context of diabetes, metabolic dysregulation leads to the accumulation and release of succinate into the extracellular space.[1] This extracellular succinate acts as a signaling molecule by binding to and activating GPR91, a G protein-coupled receptor.[2] This activation triggers various downstream pathways that are implicated in the progression of diabetic microvascular complications.



## **GPR91** in Diabetic Nephropathy

Diabetic nephropathy is a leading cause of end-stage renal disease.[3] A key pathological feature is the overactivation of the renin-angiotensin system (RAS).[3] The succinate-GPR91 axis has been identified as a direct link between high glucose levels and renin release.[4] In the diabetic kidney, elevated glucose leads to increased succinate production, which then activates GPR91 on juxtaglomerular apparatus cells, stimulating renin and prorenin release.

**Quantitative Data: GPR91 in Diabetic Nephropathy** 



| Parameter                                     | Condition                                 | Model                               | Fold Change <i>l</i> Concentration    | Reference |
|-----------------------------------------------|-------------------------------------------|-------------------------------------|---------------------------------------|-----------|
| Succinate Concentration                       | Non-diabetic<br>Kidney Tissue             | Mouse                               | 10 ± 0.2 μM                           |           |
| Diabetic Kidney<br>Tissue (STZ)               | Mouse                                     | 616 ± 62 μM                         |                                       |           |
| Non-diabetic<br>Urine                         | Mouse                                     | 26 ± 7.0 μM                         |                                       |           |
| Diabetic Urine<br>(STZ)                       | Mouse                                     | 168 ± 45 μM                         |                                       |           |
| Healthy Control<br>Urine                      | Human                                     | -                                   | _                                     |           |
| Diabetic Kidney<br>Disease Urine              | Human                                     | Higher vs.<br>Control & Non-<br>DKD | _                                     |           |
| Renin Content                                 | Diabetic (STZ)<br>GPR91+/+ vs.<br>Control | Mouse Kidney                        | ~3.5-fold<br>increase                 |           |
| Diabetic (STZ) GPR91-/- vs. Diabetic GPR91+/+ | Mouse Kidney                              | Significantly reduced               |                                       |           |
| Prorenin Content                              | Diabetic (STZ) GPR91+/+ vs. Control       | Mouse Kidney &<br>Plasma            | >20-fold increase                     |           |
| Diabetic (STZ) GPR91-/- vs. Diabetic GPR91+/+ | Mouse Kidney &<br>Plasma                  | Significantly blunted increase      |                                       |           |
| p-p38, COX-2,<br>Renin                        | Diabetic<br>GPR91+/+ vs.                  | Mouse Kidney<br>Cortex              | ~3-fold, ~2-fold,<br>~3-fold increase |           |



## Foundational & Exploratory

Check Availability & Pricing

Control respectively

GPR91-/- vs.

Mouse Kidney Significantly

Diabetic

Diabetic

Cortex reduced increase

GPR91+/+

# **Signaling Pathway in Diabetic Nephropathy**





Click to download full resolution via product page

Caption: GPR91 signaling in diabetic nephropathy.



# **GPR91** in Diabetic Retinopathy

In diabetic retinopathy, retinal hypoxia and ischemia lead to increased succinate levels in the vitreous humor. GPR91 is predominantly expressed in retinal ganglion cells. Its activation by succinate triggers pro-angiogenic signaling, primarily through the upregulation of Vascular Endothelial Growth Factor (VEGF), a key driver of the pathological neovascularization characteristic of proliferative diabetic retinopathy.

Quantitative Data: GPR91 in Diabetic Retinopathy

| Parameter                                | Condition                           | Model/Source                          | Fold Change <i>l</i> Concentration | Reference |
|------------------------------------------|-------------------------------------|---------------------------------------|------------------------------------|-----------|
| Vitreous<br>Succinate                    | Epiretinal<br>Membrane<br>(Control) | Human Vitreous                        | 1.27 μΜ                            |           |
| Proliferative Diabetic Retinopathy (PDR) | Human Vitreous                      | 2.20 μM (overall)                     |                                    |           |
| Active PDR                               | Human Vitreous                      | 3.32 μΜ                               | _                                  |           |
| Quiescent PDR                            | Human Vitreous                      | 1.02 μΜ                               |                                    |           |
| Vitreous VEGF                            | Active PDR                          | Human Vitreous                        | 1696 pg/mL                         | _         |
| Quiescent PDR                            | Human Vitreous                      | 110 pg/mL                             |                                    |           |
| VEGF mRNA<br>Expression                  | GPR91 shRNA<br>vs. Control          | STZ-induced<br>Diabetic Rat<br>Retina | ~25% reduction                     |           |
| VEGF Protein<br>Expression               | GPR91 shRNA<br>vs. Control          | STZ-induced<br>Diabetic Rat<br>Retina | ~75% reduction                     | _         |

## Signaling Pathway in Diabetic Retinopathy





Click to download full resolution via product page

Caption: GPR91 signaling in diabetic retinopathy.



## **GPR91** in Diabetic Cardiomyopathy and Neuropathy

The role of GPR91 in diabetic cardiomyopathy and neuropathy is an emerging area of research. In the context of cardiac hypertrophy, succinate has been shown to induce cardiomyocyte hypertrophy through GPR91 activation. Given that diabetes is a major risk factor for heart failure, targeting this pathway could be a novel therapeutic strategy. For diabetic neuropathy, while GPR91 has been implicated in the pathogenesis, the detailed mechanisms and quantitative data are still being elucidated.

**Ouantitative Data: GPR91 in Cardiomyopathy** 

| Parameter                                                              | Condition                            | Model                               | Fold Change           | Reference |
|------------------------------------------------------------------------|--------------------------------------|-------------------------------------|-----------------------|-----------|
| ANP, BNP,<br>MYH7<br>Expression                                        | Succinate-<br>treated vs.<br>Control | Wild-type Mouse<br>Cardiomyocytes   | ~2.3-fold increase    |           |
| Succinate-<br>treated GPR91-/-<br>vs. Succinate-<br>treated WT         | Mouse<br>Cardiomyocytes              | Expression<br>increase<br>abolished |                       | _         |
| Cellular Area                                                          | Succinate-<br>treated vs.<br>Control | Cardiomyocytes                      | ~1.5-fold<br>increase |           |
| Succinate-<br>treated with<br>GPR91 siRNA<br>vs. Succinate-<br>treated | Cardiomyocytes                       | Hypertrophy<br>prevented            |                       |           |

# Experimental Protocols GPR91 Silencing using shRNA Lentiviral Particles

This protocol is adapted for the transduction of retinal ganglion cells (RGC-5) as described in studies investigating diabetic retinopathy.

Workflow:





#### Click to download full resolution via product page

Caption: Workflow for GPR91 shRNA knockdown.

#### **Detailed Steps:**

- Cell Plating (Day 1): Plate RGC-5 cells in a 12-well plate at a density that will result in approximately 50% confluency on the day of infection. Incubate overnight.
- Transduction (Day 2):
  - Prepare complete medium containing Polybrene at a final concentration of 5 μg/ml.
  - Remove the old medium from the cells and replace it with the Polybrene-containing medium.
  - Thaw the GPR91-targeting and control shRNA lentiviral particles at room temperature.
  - Add the desired amount of viral particles to the cells. It is recommended to test a range of multiplicities of infection (MOI).
  - Gently swirl the plate and incubate overnight.
- Medium Change (Day 3): Remove the medium containing the viral particles and Polybrene and replace it with fresh complete medium.
- Selection of Stable Clones (Day 4 onwards):
  - After 24-48 hours, split the cells at a 1:3 to 1:5 ratio into a new plate containing complete medium with puromycin for selection. The optimal puromycin concentration should be determined by a titration curve for RGC-5 cells (typically 2-10 μg/ml).
  - Replace the selection medium every 3-4 days until resistant colonies are formed.



- Isolate and expand individual clones.
- Verification of Knockdown: Confirm the reduction in GPR91 expression in the stable clones using RT-qPCR and Western blotting.

## Western Blot for Phosphorylated ERK1/2

This protocol is a general guideline for detecting the activation of the MAPK pathway downstream of GPR91.

#### **Detailed Steps:**

- Cell Lysis: After stimulation (e.g., with succinate), wash cells with ice-cold PBS and lyse them in a solubilizing buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE: Load equal amounts of protein (25-50  $\mu$ g) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK1/2 antibodies and re-probed with an antibody for total ERK1/2.



## **Calcium Flux Assay**

This protocol measures changes in intracellular calcium upon GPR91 activation, which is typically coupled to Gq proteins.

#### **Detailed Steps:**

- Cell Preparation: Plate cells expressing GPR91 in a 96-well plate.
- · Dye Loading:
  - Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and Pluronic F-127 to aid in dye solubilization.
  - Remove the culture medium and add the dye loading solution to the cells.
  - Incubate for 30-60 minutes at 37°C in the dark.
- Assay:
  - Place the plate in a fluorescence plate reader equipped with injectors.
  - Record a baseline fluorescence reading.
  - Inject the agonist (succinate) and immediately begin kinetic reading of the fluorescence signal. An increase in fluorescence indicates a rise in intracellular calcium.
  - Positive controls (e.g., ionomycin) and negative controls (e.g., vehicle) should be included.

## **Therapeutic Implications and Future Directions**

The central role of the succinate-GPR91 axis in driving key pathological processes in diabetic complications makes it an attractive therapeutic target. The development of GPR91 antagonists could offer a novel approach to:

- Diabetic Nephropathy: Reduce renin release and subsequent RAS activation, thereby mitigating hypertension and renal damage.
- Diabetic Retinopathy: Inhibit VEGF upregulation and pathological neovascularization.



• Diabetic Cardiomyopathy: Prevent or reverse cardiac hypertrophy.

Further research is needed to fully elucidate the role of GPR91 in diabetic neuropathy and to develop specific and potent GPR91 antagonists with favorable pharmacokinetic profiles for clinical use. The data and protocols presented in this guide provide a foundation for advancing these research and development efforts.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. High glucose and renin release: the role of succinate and GPR91 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G protein-coupled receptor 91 signaling in diabetic retinopathy and hypoxic retinal diseases PMC [pmc.ncbi.nlm.nih.gov]
- 3. Succinate receptor GPR91 provides a direct link between high glucose levels and renin release in murine and rabbit kidney PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Succinate receptor GPR91 provides a direct link between high glucose levels and renin release in murine and rabbit kidney PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GPR91 (SUCNR1) as a Therapeutic Target in Diabetic Complications: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10771200#gpr91-as-a-therapeutic-target-in-diabetic-complications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com